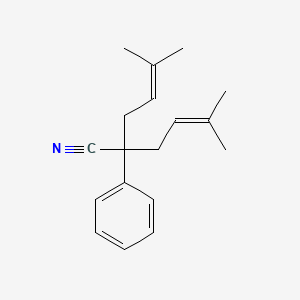

5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and is known for its potent psychoactive effects. The purpose of

Scientific Research Applications

Conjugative Interactions in Styrenes

Research by Doering et al. (1997) on β-substituted and α,β-disubstituted styrenes, such as 1-phenylbut-1-ene and 2-phenyl-5-methylhex-2-ene, provides insight into the fundamental organic chemistry of conjugative interactions. These studies, which analyze the equilibria among conjugated and unconjugated isomers over a range of temperatures, highlight the impact of phenyl versus alkyl conjugative interactions on the thermodynamics of isomerization, relevant to understanding the behavior of complex styrenes like "5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile" Doering et al., 1997.

Reaction Mechanisms with Allyl-Lithiums

Tanaka et al. (1989) explored the reactions of phenyl-substituted allyl-lithiums with secondary alkyl halides, uncovering polar processes versus single-electron transfer mechanisms. Such research elucidates the complexities of reactions involving phenyl-substituted alkenes, providing a framework for understanding the reactivity of compounds like "5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile" Tanaka et al., 1989.

Decomposition and Isomerization

The study by Awan et al. (2010) on the decomposition and isomerization of the 5-methylhex-1-yl radical provides valuable information on radical stability and reaction pathways. Understanding these mechanisms is crucial for the synthesis and application of complex organic molecules, offering insights into the stability and reactivity of "5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile" Awan et al., 2010.

Synthesis and Reactions of Isoxazoles

Research on the synthesis and reactions of 5-(tributylstannyl)isoxazoles by Sakamoto et al. (1991) contributes to the broader understanding of nitrile oxide cycloadditions and subsequent functional group transformations. This research can be extrapolated to the synthesis strategies and reactivity of nitrile-containing compounds like "5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile" Sakamoto et al., 1991.

properties

IUPAC Name |

5-methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-15(2)10-12-18(14-19,13-11-16(3)4)17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXSJIUKMQJTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC=C(C)C)(C#N)C1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylhex-4-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)

![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)

![4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2729564.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2729568.png)

![1-(3-(Allyloxy)phenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729572.png)